(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid
Description
Properties
CAS No. |
81325-65-7 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h3,5,9,11,13,15,17,19H,2,4,6-8,10,12,14,16H2,1H3,(H,20,21)/b5-3-,11-9-,15-13+ |
InChI Key |
ILSZLGCGBGSHFR-CGLYFWTESA-N |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(C=CC=CCC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Substrate Preparation : ALA (≥95% purity) is dissolved in borate buffer (pH 9.0) and emulsified with Tween-20.
- Enzymatic Oxidation : Recombinant α-linolenic acid 16(S)-lipoxygenase is added, and the mixture is incubated at 25°C for 30 minutes. The reaction produces 16(S)-hydroperoxy-9Z,12Z,14E-octadecatrienoic acid (16-HPOTE).
- Reduction : Sodium borohydride (NaBH₄) reduces the hydroperoxide to the corresponding alcohol, yielding (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid.
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 8.5–9.5 | Maximizes enzyme activity |
| Temperature | 20–25°C | Prevents denaturation |
| Reaction Time | 20–40 minutes | Balances conversion and side reactions |
- UV-Vis : λmax at 234 nm (conjugated diene).
- NMR : δ 4.24 ppm (H16, hydroxyl-bearing methine).
- HRMS : [M−H]⁻ at m/z 293.2114 (C18H30O3).
Chemical Synthesis via Controlled Oxidation
Linolenic acid derivatives undergo regioselective oxidation and isomerization to achieve the desired structure.
Protocol:
- Epoxidation : 9Z,12Z,15Z-octadecatrienoic acid is treated with meta-chloroperbenzoic acid (mCPBA) to form a 14,15-epoxide intermediate.
- Acid-Catalyzed Isomerization : The epoxide is heated with p-toluenesulfonic acid (PTSA) in toluene at 80°C, inducing double-bond migration to 12Z,14E configuration.
- Hydroxylation : Ozone cleavage followed by reductive workup with zinc/acetic acid introduces the C16 hydroxyl group.
Critical Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 65–70 |
| Isomerization | PTSA, toluene, 80°C, 2 hours | 50–55 |
| Hydroxylation | O₃, then Zn/HOAc | 30–40 |
- Isomerization side products (e.g., 14E→12E) require HPLC purification (C18 column, acetonitrile/water gradient).
- Over-oxidation at C9 or C13 positions necessitates strict temperature control.
Biosynthetic Pathway in Plant Systems
In maca (Lepidium meyenii), the compound forms via:
- LOX-Catalyzed Oxidation : Linoleic acid → 9-hydroperoxy-10E,12Z-octadecadienoic acid.
- Reduction and Isomerization : Glutathione peroxidase converts hydroperoxide to 9-hydroxy-10E,12Z-octadecadienoic acid, followed by double-bond migration.
- β-Oxidation : Elongation and oxidation at C16 produce the trienoic backbone.
- Lipoxygenase (LOX1)
- Hydroxy fatty acid dehydrogenase
Analytical and Purification Techniques
- Store at −80°C under nitrogen to prevent autoxidation.
- Avoid prolonged exposure to light (UV-induced isomerization).
Comparative Analysis of Methods
| Metric | Enzymatic | Chemical | Biosynthetic |
|---|---|---|---|
| Yield | 60–75% | 30–40% | 0.1–1% (in planta) |
| Purity | ≥90% | 70–85% | Variable |
| Scalability | Moderate | Low | Not feasible |
| Environmental Impact | Low (aqueous) | High (solvents) | N/A |
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and alcohols are used under acidic or basic conditions.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated compounds.
Reduction: Saturated fatty acids and alcohols.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and signaling.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various cellular processes. For example, in the treatment of sickle cell anemia, it is believed to improve red blood cell flexibility and reduce sickling by interacting with membrane lipids and proteins .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid, emphasizing differences in functional groups, stereochemistry, and bioactivity:
Key Structural and Functional Differences
Position of Hydroxyl/Ketone Groups: The target compound’s 16-hydroxyl group distinguishes it from analogues like compound 11 (16-keto) and compound 12 (9,16-diketo). Hydroxylation at C16 enhances anti-inflammatory activity compared to non-hydroxylated variants (e.g., linoleic acid) . In contrast, compound 5 (9R-hydroxyl) and compound 13 (13-hydroxyl) exhibit varied bioactivity profiles due to hydroxyl positioning .
Double Bond Configuration: The 9Z,12Z,14E configuration in the target compound contrasts with the 10Z,12E,14Z arrangement in compound 12, which lacks bioactivity despite similar chain length . γ-Linolenic acid (6Z,9Z,12Z) shows distinct anti-inflammatory mechanisms due to its n-6 polyunsaturated structure .
Stereochemical Variations: Enantiomers like 9(S),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid (vs. 9R,16R) demonstrate stereospecific roles in lipid mediators, affecting receptor binding and signaling .
Biological Activity
(9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid, also known as (9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoate, is a derivative of linoleic acid and belongs to the class of polyunsaturated fatty acids (PUFAs). This compound has garnered attention due to its potential biological activities and effects on human health.
Chemical Structure and Properties
- Chemical Formula : C18H30O3
- Molecular Weight : 294.43 g/mol
- CAS Number : 81325-65-7
- IUPAC Name : (9Z,12Z,14E)-16-hydroxyoctadeca-9,12,14-trienoic acid
The compound possesses multiple double bonds in its carbon chain, which are characteristic of PUFAs. Its structure allows it to participate in various biochemical pathways.
Anti-inflammatory Effects
Research indicates that (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid may exhibit anti-inflammatory properties. It is believed to modulate inflammatory responses by influencing the production of eicosanoids from arachidonic acid (AA). These eicosanoids play a crucial role in mediating inflammation and pain responses in the body.
Case Study: Inflammation in Cell Cultures
A study examining the effects of various fatty acids on macrophages showed that supplementation with α-linolenic acid (ALA) led to significant changes in oxylipin profiles. This suggests that derivatives like (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid could similarly affect inflammatory pathways by altering the metabolism of ALA and its derivatives .
Antioxidant Activity
The antioxidant capacity of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid has been evaluated through various assays. These studies suggest that this compound can scavenge free radicals and potentially reduce oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 Value (µg/mL) |
|---|---|---|
| (9Z,12Z,14E)-16-Hydroxy-9,12,14-octadecatrienoic acid | 78.5 | 45 |
| α-Linolenic Acid | 82.0 | 40 |
| Butylated Hydroxytoluene (BHT) | 90.0 | 20 |
Note: Values are indicative based on comparative studies .
Cardiovascular Health
There is emerging evidence suggesting that PUFAs can positively influence cardiovascular health by improving lipid profiles and reducing markers of inflammation. The specific role of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid in these processes remains an area for further investigation.
The biological activities of (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid can be attributed to several mechanisms:
- Modulation of Eicosanoid Production : By influencing the metabolism of fatty acids like ALA and AA.
- Scavenging Free Radicals : Reducing oxidative stress via antioxidant mechanisms.
- Regulation of Gene Expression : Potentially affecting genes involved in inflammation and lipid metabolism.
Future Research Directions
Further studies are necessary to elucidate the precise mechanisms by which (9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid exerts its biological effects. Research should focus on:
- Longitudinal studies assessing its impact on chronic inflammatory conditions.
- Clinical trials to evaluate its efficacy in improving cardiovascular health.
- Mechanistic studies to understand its role in metabolic pathways.
Q & A
Q. What natural sources yield this compound, and how is it extracted?
- Methodology : The compound is found in marine algae (e.g., Acrosiphonia coalita) and terrestrial plants (e.g., Ehretia dicksonii). Extraction typically involves methanol or ethanol solvents under reflux, followed by fractionation using silica gel chromatography. Polar fractions are further purified via reverse-phase HPLC, as described in metabolomic profiling of marine seaweed and plant extracts .
Q. How is the compound quantified in biological samples?
- Methodology : Utilize ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Calibrate with synthetic standards, and employ isotope-labeled internal controls (e.g., deuterated analogs) to account for matrix effects. Correlation analyses in twin-twin transfusion syndrome studies used this approach to link metabolite levels with clinical parameters like birth weight .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biosynthetic pathway data for related hydroxy fatty acids?
- Methodology : Conduct deuterium-labeled precursor feeding experiments (e.g., 9Z,12Z,15Z-18:acid) followed by GC-MS analysis to track incorporation rates. For example, studies on Erannis bajaria pheromone biosynthesis revealed inconsistencies in precursor utilization, highlighting the need for comparative pathway analysis across species and tissue types .
Q. How does the compound modulate inflammatory responses at the molecular level?
- Methodology : Evaluate inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes using in vitro assays. In Ehretia dicksonii, the compound showed dose-dependent LOX inhibition (IC₅₀ ~10 µg/ml), comparable to control drugs like tiliroside. Mechanistic studies should combine enzyme kinetics with molecular docking simulations to identify binding motifs .
Q. What explains the negative correlation between this compound and genes like CYP1A1 in bovine rumen epithelial cells?
- Methodology : Perform transcriptome-metabolome association analysis. In bovine studies, the compound’s negative correlation with CYP1A1 and FAM89B suggests involvement in PPAR signaling or α-linolenic acid metabolism. Validate via CRISPR/Cas9 knockout models to assess regulatory effects on lipid oxidation pathways .
Methodological Challenges & Data Interpretation
Q. How should researchers address low incorporation rates of labeled precursors in biosynthetic studies?
- Recommendations : Optimize isotope labeling protocols (e.g., pulse-chase experiments) and use high-sensitivity MS detectors. In cases where 9Z,12Z,15Z-18:acid incorporation failed, alternative pathways (e.g., β-oxidation or chain-shortening) should be explored, as seen in pheromone biosynthesis studies .
Q. What statistical approaches are suitable for analyzing metabolomic correlations with clinical outcomes?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify significant metabolites. For birth weight correlations (R = -0.313, p = 0.049), use false discovery rate (FDR) correction to account for multiple comparisons. Pathway enrichment tools like KEGG mapper can contextualize findings within lipid metabolism networks .
Safety & Handling
Q. What precautions are advised for handling this compound in laboratory settings?
- Guidelines : While not classified as hazardous under EU Regulation 1272/2008, follow general lab safety protocols: use gloves, avoid inhalation of aerosols, and store in sealed containers at -20°C. Refer to safety data sheets for analogous hydroxy fatty acids, which emphasize minimizing dust formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
